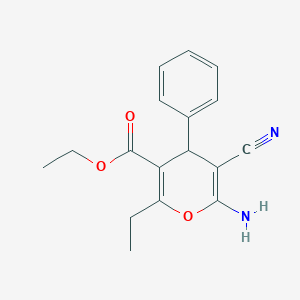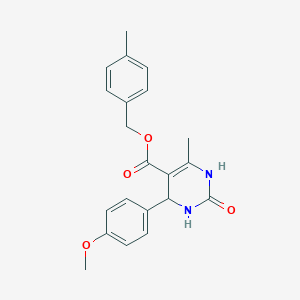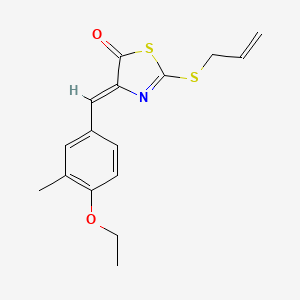
ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate, also known as ethyl cyano(pyran-4-yl)amino)-2-ethylphenylcarbamate, is a chemical compound with potential biological applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate is not fully understood. However, one study suggested that the compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition may lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate has been shown to have biochemical and physiological effects. One study found that the compound had antioxidant properties, which may be useful in preventing oxidative damage in cells. Another study found that the compound had anti-inflammatory properties, which may be useful in treating inflammatory conditions.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate in lab experiments include its potential ability to inhibit the growth of cancer cells and its antioxidant and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate. One direction is to further investigate its mechanism of action, particularly its potential inhibition of topoisomerase II. Another direction is to study its potential applications in treating other diseases, such as inflammatory conditions. Additionally, further research is needed to determine the toxicity of the compound and its potential side effects.
Synthesis Methods
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate can be synthesized using different methods. One method involves the reaction of ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate cyanoacetate with 2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylatephenyl isocyanate in the presence of a base. Another method involves the reaction of this compound 2-(2-oxo-3-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate with cyanoacetic acid in the presence of a base. Both methods result in the formation of this compound 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate has been studied for its potential applications in scientific research. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro. The results showed that ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate 6-amino-5-cyano-2-ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate-4-phenyl-4H-pyran-3-carboxylate inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-13-15(17(20)21-4-2)14(11-8-6-5-7-9-11)12(10-18)16(19)22-13/h5-9,14H,3-4,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRGQRYFEJFAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)


![diethyl [(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylene]malonate](/img/structure/B5011644.png)
![1-(4-chlorophenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5011664.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5011673.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5011681.png)
![3-isobutyl-1-methyl-8-(5-quinoxalinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5011688.png)
![5-{3,5-dichloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011703.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011721.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)